molecular formula C18H18N2O2S B5060638 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methylphenoxy)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methylphenoxy)acetamide

Cat. No. B5060638
M. Wt: 326.4 g/mol
InChI Key: KYJWUVJXXISYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and belongs to the class of drugs known as kinase inhibitors. TAK-659 has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders. In

Mechanism of Action

TAK-659 works by inhibiting the activity of several kinases that are involved in various cellular processes. Specifically, TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling, and interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell receptor signaling. Inhibition of these kinases leads to a reduction in the activation and proliferation of B and T cells, respectively, which are involved in the immune response and cancer growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. Inhibition of BTK and ITK leads to a reduction in the activation and proliferation of B and T cells, respectively, which are involved in the immune response and cancer growth. This inhibition also leads to a reduction in the production of pro-inflammatory cytokines, which are involved in the development of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 in lab experiments is its specificity for BTK and ITK. This specificity allows for targeted inhibition of these kinases, leading to a reduction in B and T cell activation and proliferation. However, one limitation of TAK-659 is its potential toxicity at high doses. This toxicity can limit its use in lab experiments and clinical trials.

Future Directions

There are several future directions for the study of TAK-659. One area of research is the development of more potent and selective BTK and ITK inhibitors. Another area of research is the identification of biomarkers that can predict the response to TAK-659 treatment in cancer and autoimmune disorders. Additionally, the combination of TAK-659 with other therapies, such as chemotherapy and immunotherapy, is an area of active research.

Synthesis Methods

The synthesis of TAK-659 involves a multistep process that starts with the reaction of 2-bromo-4-methylphenol with potassium tert-butoxide in dimethylformamide to form 2-tert-butoxycarbonylamino-4-methylphenol. The resulting compound is then reacted with 2-bromoethyl cyanoacetate in the presence of cesium carbonate to form 2-(4-methylphenoxy)acetohydrazide. The final step involves the reaction of 2-(4-methylphenoxy)acetohydrazide with 2-bromo-3-thiophenecarbonitrile in the presence of potassium carbonate to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic benefits in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. TAK-659 has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
In addition to its potential in cancer treatment, TAK-659 has also been studied for its potential in the treatment of autoimmune disorders. Autoimmune disorders occur when the immune system attacks healthy cells in the body, leading to chronic inflammation and tissue damage. TAK-659 has been shown to inhibit the activity of several kinases that are involved in the immune response, leading to a reduction in inflammation and tissue damage.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-6-8-13(9-7-12)22-11-17(21)20-18-15(10-19)14-4-2-3-5-16(14)23-18/h6-9H,2-5,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJWUVJXXISYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6061382

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